In-Depth Technical Guide to Pyraclostrobin-d6: Chemical Properties, Structure, and Methodologies
In-Depth Technical Guide to Pyraclostrobin-d6: Chemical Properties, Structure, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Pyraclostrobin-d6. This deuterated analog of the widely used fungicide Pyraclostrobin serves as an essential internal standard for quantitative analysis in various matrices.
Chemical Properties and Structure
Pyraclostrobin-d6 is a stable isotope-labeled version of Pyraclostrobin, where six hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical techniques.
Table 1: General and Chemical Properties of Pyraclostrobin-d6
| Property | Value | Source(s) |
| Chemical Name | N-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-(methoxy-d3)-carbamic acid methyl-d3 ester | [1][2] |
| Synonyms | Pyraclostrobin-d6 | [1][3] |
| CAS Number | 175013-18-0 (unlabeled) | [1][2][3] |
| Molecular Formula | C₁₉H₁₂D₆ClN₃O₄ | [1][2][3] |
| Molecular Weight | 393.85 g/mol | [1][2][3] |
| Appearance | Beige solid/powder | [1] |
| Purity | >95% (typically analyzed by HPLC) | [2] |
Table 2: Physical and Chemical Data of Pyraclostrobin (Non-deuterated)
| Property | Value | Source(s) |
| Melting Point | 63.7 - 65.2 °C | [4] |
| Solubility | Water: 1.9 mg/L (20 °C) Organic Solvents (approximate): - Ethanol: ~10 mg/mL - DMSO: ~30 mg/mL - Dimethylformamide (DMF): ~30 mg/mL | Cayman Chemical |
| UV/Vis Absorbance | λmax: 277 nm | Cayman Chemical |
Chemical Structure
The chemical structure of Pyraclostrobin-d6 is provided below, indicating the positions of the deuterium labels on the methoxy and methyl ester groups.
SMILES: [2H]C([2H])([2H])OC(=O)N(OC([2H])([2H])[2H])c1ccccc1COc1ccn(-c2ccc(Cl)cc2)n1[1] InChI: InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i1D3,2D3[1] InChI Key: HZRSNVGNWUDEFX-WFGJKAKNSA-N[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Pyraclostrobin-d6 are not extensively published. However, based on general principles of organic synthesis and analytical chemistry, representative methodologies can be outlined.
Synthesis of Pyraclostrobin-d6
A plausible synthetic route for Pyraclostrobin-d6 would involve the use of deuterated reagents in the final steps of a synthesis pathway similar to that of unlabeled Pyraclostrobin. A general, multi-step synthesis of pyraclostrobin has been described.[5] The key step for introducing the deuterium labels would be the methylation reactions.
Illustrative Final Step:
A likely final step would involve the reaction of a precursor amine with deuterated methyl chloroformate (CD₃O(CO)Cl) or a similar deuterated methylating agent to form the carbamate ester, and the use of deuterated methanol (CD₃OD) in the formation of the methoxy group.
Note: A specific, validated synthesis protocol for Pyraclostrobin-d6 is not publicly available.
Analytical Methodology: Quantification by LC-MS/MS
Pyraclostrobin-d6 is primarily used as an internal standard for the accurate quantification of Pyraclostrobin in complex matrices such as food, soil, and biological samples. A typical workflow involves extraction, cleanup, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A. Sample Preparation (QuEChERS Method - Modified)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis.
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Extraction:
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Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Spike with a known concentration of Pyraclostrobin-d6 internal standard solution.
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Add a salt packet containing MgSO₄ and NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., PSA, C18, and MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
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B. LC-MS/MS Instrumental Analysis
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Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Pyraclostrobin and Pyraclostrobin-d6.
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Pyraclostrobin: e.g., m/z 388 → 194
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Pyraclostrobin-d6: e.g., m/z 394 → 200
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-
Table 3: Representative LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 Reverse-Phase |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Time-programmed gradient from 5% to 95% B |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI+ |
| MRM Transition (Pyraclostrobin) | 388 → 194 (Quantifier), 388 -> 163 (Qualifier) |
| MRM Transition (Pyraclostrobin-d6) | 394 → 200 (Quantifier) |
Visualizations
Logical Relationship of Pyraclostrobin-d6 Information
The following diagram illustrates the interconnectedness of the information presented in this guide, from the fundamental chemical properties to its application.
Caption: Logical workflow for Pyraclostrobin-d6 from properties to application.
Experimental Workflow for Quantification
This diagram outlines the typical experimental steps for using Pyraclostrobin-d6 as an internal standard in a quantitative analysis.
Caption: Workflow for quantitative analysis using Pyraclostrobin-d6.
Safety Information
The safety data for Pyraclostrobin-d6 is expected to be very similar to that of Pyraclostrobin. The following information is based on the Safety Data Sheet (SDS) for Pyraclostrobin.
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Hazard Statements: Harmful if swallowed. Causes skin irritation. Toxic if inhaled. Very toxic to aquatic life with long-lasting effects.[6][7][8]
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid release to the environment.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8]
Users should always consult the specific Safety Data Sheet provided by the supplier before handling this compound.
References
- 1. Pyraclostrobin-d6 | CAS | LGC Standards [lgcstandards.com]
- 2. 2005-03 [nmr.chem.ualberta.ca]
- 3. youtube.com [youtube.com]
- 4. Residue determination of pyraclostrobin, picoxystrobin and its metabolite in pepper fruit via UPLC-MS/MS under open field conditions. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106117143B - A kind of preparation method of pyraclostrobin - Google Patents [patents.google.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 百克敏(吡唑醚菌酯) certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
